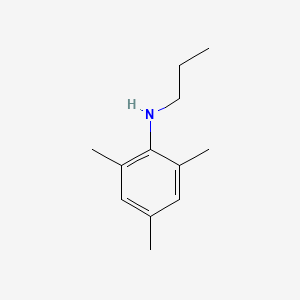

2,4,6-trimethyl-N-propylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethyl-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-5-6-13-12-10(3)7-9(2)8-11(12)4/h7-8,13H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYNECJLLRUEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,4,6-trimethyl-N-propylaniline molecular structure

An In-depth Technical Guide to the Molecular Structure of 2,4,6-trimethyl-N-propylaniline

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and spectroscopic characterization of 2,4,6-trimethyl-N-propylaniline (CAS No: 356532-68-8). As a derivative of the sterically hindered aromatic amine 2,4,6-trimethylaniline (mesidine), this compound presents unique structural features dominated by the bulky mesityl group, which significantly influences the reactivity and conformation of the N-propyl substituent. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, structural elucidation, and potential applications. We delve into predictive spectroscopic analysis based on foundational chemical principles and provide a robust, self-validating protocol for its synthesis and characterization.

Introduction: The Significance of Sterically Hindered Anilines

2,4,6-trimethylaniline, also known as mesidine, is a commercially significant aromatic amine derived from mesitylene.[1] It serves as a crucial precursor for dyes, organic pigments, and pesticides.[2][3] In coordination chemistry, its steric bulk is leveraged to synthesize bulky ligands, such as the diimines used to generate N-heterocyclic carbenes (NHCs) like IMes, which are integral to modern catalysts, including the 2nd generation Grubbs' catalyst.[1][2]

The introduction of an N-alkyl group, such as the propyl group in 2,4,6-trimethyl-N-propylaniline, further modulates the electronic and steric properties of the molecule. This modification enhances its utility as a building block for more complex molecular architectures, potentially leading to novel ligands with fine-tuned steric profiles for catalysis or as intermediates in the synthesis of pharmacologically active compounds. Understanding the precise molecular structure and spectroscopic signature of this N-propyl derivative is paramount for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The defining feature of 2,4,6-trimethyl-N-propylaniline is the orthogonal orientation of the N-propyl group relative to the plane of the trimethylphenyl ring. This conformation is a direct consequence of severe steric hindrance from the two ortho-methyl groups, which restricts rotation around the C(aryl)-N bond and influences the chemical environment of the entire molecule.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 2,4,6-trimethyl-N-propylaniline | - |

| CAS Number | 356532-68-8 | [4] |

| Molecular Formula | C₁₂H₁₉N | [5] |

| Molecular Weight | 177.29 g/mol | [5] |

| Canonical SMILES | CCCNCC1=C(C)C=C(C)C=C1C | - |

| InChIKey | GSLJJDSCXGJDQU-UHFFFAOYSA-N | - |

Physicochemical Properties

The properties of 2,4,6-trimethyl-N-propylaniline are largely extrapolated from its parent compound, 2,4,6-trimethylaniline, with adjustments for the added propyl chain. It is expected to be a liquid at room temperature, with low solubility in water and good solubility in organic solvents like ethanol and ether.[2]

| Property | 2,4,6-trimethylaniline (Parent Compound) | 2,4,6-trimethyl-N-propylaniline (Predicted) |

| Appearance | Clear yellow to brown liquid[2] | Clear, pale yellow to brown liquid |

| Boiling Point | 233 °C[1] | > 240 °C |

| Density | 0.963 g/mL at 25 °C[2] | ~0.94 g/mL at 25 °C |

| Refractive Index | n20/D 1.551[2] | ~1.54 |

| Flash Point | 96 °C (205 °F)[2] | > 100 °C |

Synthesis and Purification

The synthesis of 2,4,6-trimethyl-N-propylaniline is most effectively achieved via reductive amination. This method is superior to direct N-alkylation with a propyl halide, as it proceeds under mild conditions and decisively prevents the formation of quaternary ammonium salt byproducts, which can complicate purification.

Causality of Method Selection: Reductive amination involves the initial formation of an imine intermediate from the reaction of 2,4,6-trimethylaniline with propanal, followed by in-situ reduction to the secondary amine. The steric hindrance from the ortho-methyl groups on the aniline slows the initial nucleophilic attack, but the reaction can be driven to completion. The use of a mild reducing agent like sodium triacetoxyborohydride (STAB) is ideal as it is selective for the iminium ion and tolerant of the slightly acidic conditions required for imine formation.

Retrosynthetic Analysis

Caption: Retrosynthesis of the target molecule.

Step-by-Step Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 2,4,6-trimethylaniline (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added propanal (1.1 eq). The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Imine Formation: Acetic acid (0.1 eq) is added as a catalyst to facilitate the formation of the iminium ion intermediate. The reaction is monitored by TLC or GC-MS for the consumption of the starting aniline.

-

Reduction: Once imine formation is substantial (typically 1-2 hours), sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise to the mixture. The portion-wise addition helps control the exothermic reaction and any potential foaming.

-

Reaction Completion: The reaction is stirred at room temperature overnight. Progress is monitored by TLC or GC-MS until the imine intermediate is fully consumed.

-

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with DCM.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2,4,6-trimethyl-N-propylaniline.

Purification and Characterization Workflow

Caption: Post-synthesis workflow for purification and analysis.

Spectroscopic Elucidation of Molecular Structure

Structural confirmation relies on a combination of spectroscopic techniques. The predicted data below is based on the known spectra of 2,4,6-trimethylaniline and standard spectroscopic correlation tables.[6][7]

Predicted ¹H NMR Spectroscopy (500 MHz, CDCl₃)

-

Aromatic Protons: A singlet at ~δ 6.80 ppm integrating to 2H. These two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry.

-

N-H Proton: A broad singlet at ~δ 3.5-4.5 ppm integrating to 1H. The chemical shift can vary with concentration and solvent.

-

Methylene Protons (α to N): A triplet at ~δ 2.95 ppm integrating to 2H. These protons are deshielded by the adjacent nitrogen atom.

-

Para-Methyl Protons: A singlet at ~δ 2.25 ppm integrating to 3H.

-

Ortho-Methyl Protons: A singlet at ~δ 2.20 ppm integrating to 6H. These are slightly more shielded than the para-methyl group in the parent aniline.

-

Methylene Protons (β to N): A sextet at ~δ 1.60 ppm integrating to 2H.

-

Terminal Methyl Protons: A triplet at ~δ 0.95 ppm integrating to 3H.

Predicted ¹³C NMR Spectroscopy (125 MHz, CDCl₃)

-

Aromatic C (C-N): ~δ 145.0 ppm.

-

Aromatic C (ortho, C-CH₃): ~δ 132.0 ppm.

-

Aromatic C (meta, C-H): ~δ 129.5 ppm.

-

Aromatic C (para, C-CH₃): ~δ 128.0 ppm.

-

Methylene C (α to N): ~δ 48.0 ppm.

-

Methylene C (β to N): ~δ 23.0 ppm.

-

Ortho-Methyl C: ~δ 18.5 ppm.

-

Para-Methyl C: ~δ 20.5 ppm.

-

Terminal Methyl C: ~δ 11.5 ppm.

Predicted Infrared (IR) Spectroscopy

-

N-H Stretch: A moderate, sharp peak around 3400 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Multiple strong peaks in the 2850-2960 cm⁻¹ region.

-

Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: A peak around 1200-1300 cm⁻¹.

Predicted Mass Spectrometry (EI)

-

Molecular Ion (M⁺): A strong peak at m/z = 177.

-

Major Fragment (M-28)⁺: A key fragmentation peak at m/z = 149, corresponding to the loss of ethene (C₂H₄) via McLafferty rearrangement.

-

Base Peak: A peak at m/z = 148, resulting from the loss of an ethyl radical.

-

Other Fragments: A peak at m/z = 134, corresponding to the loss of the entire propyl group.

Applications and Research Significance

The unique steric profile of 2,4,6-trimethyl-N-propylaniline makes it a valuable intermediate for several advanced applications:

-

Bulky Ligand Synthesis: It can be used to synthesize highly hindered ligands for transition metal catalysis, potentially improving catalyst stability, activity, and selectivity.

-

Organic Electronics: As a substituted aniline, it may serve as a building block for hole-transporting materials in organic light-emitting diodes (OLEDs).

-

Pharmaceutical Scaffolding: The sterically encumbered aniline motif is present in some bioactive molecules. This compound provides a scaffold for exploring structure-activity relationships in drug discovery programs.

Safety and Handling

2,4,6-trimethyl-N-propylaniline should be handled with the same precautions as other toxic aromatic amines. The parent compound, 2,4,6-trimethylaniline, is classified as harmful if swallowed or in contact with skin, fatal if inhaled, and is a suspected carcinogen.[8]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][10] All handling of the liquid should be performed inside a certified chemical fume hood to avoid inhalation.

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and acid halides.[2][9]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from light and incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

2,4,6-trimethyl-N-propylaniline is a sterically hindered secondary amine whose molecular structure is dominated by the interplay between the mesityl group and the N-propyl chain. Its synthesis is reliably achieved through reductive amination, and its structure can be unequivocally confirmed by a suite of standard spectroscopic methods. The predictive analysis provided in this guide serves as a robust framework for its identification and characterization. The unique structural properties of this molecule make it a promising candidate for advanced applications in catalysis, materials science, and medicinal chemistry.

References

-

PrepChem. (n.d.). Synthesis of 2,4,6-trimethylaniline hydrochloride. Retrieved from PrepChem.com. [Link]

-

Wikipedia. (2023). 2,4,6-Trimethylaniline. Retrieved from Wikipedia. [Link]

-

Castoldi, L., et al. (2018). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Acta Crystallographica Section E, 74(Pt 12), 1836–1840. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 2,4,6-Trimethylaniline. Retrieved from Chemdad.com. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Significance of 2,4,6-Trimethylaniline in Industrial Chemical Synthesis. Retrieved from inno-pharmchem.com. [Link]

-

OEHHA. (2011). Chemical for CIC Consultation: 2,4,6-Trimethylaniline and Its Salts. Retrieved from The Office of Environmental Health Hazard Assessment. [Link]

-

PubChem. (n.d.). 2,4,6-Trimethylaniline. Retrieved from National Center for Biotechnology Information. [Link]

-

Wiley. (n.d.). 2,4,6-Trimethylaniline. Retrieved from SpectraBase. [Link]

-

PubChem. (n.d.). 2,4,6-trimethyl-N-phenylaniline. Retrieved from National Center for Biotechnology Information. [Link]

Sources

- 1. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]

- 2. 2,4,6-Trimethylaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. nbinno.com [nbinno.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. scbt.com [scbt.com]

- 6. 2,4,6-Trimethylaniline | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4,6-Trimethylaniline(88-05-1) 1H NMR spectrum [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis of 2,4,6-Trimethyl-N-propylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the primary synthetic methodologies for the preparation of 2,4,6-trimethyl-N-propylaniline, a substituted aniline with significant potential in the development of novel pharmaceuticals and advanced materials. The unique steric and electronic properties imparted by the mesityl group and the N-propyl substituent make this compound a valuable building block. This document details two principal, field-proven synthetic routes: direct reductive amination and classical N-alkylation. Each method is presented with a thorough mechanistic explanation, a detailed step-by-step experimental protocol, and a discussion of the respective advantages and limitations. This guide is intended to be a self-validating system, providing researchers with the necessary information to replicate these syntheses and verify the product's identity and purity through spectroscopic analysis.

Introduction: The Significance of Sterically Hindered N-Alkylated Anilines

Substituted anilines are a cornerstone of modern organic synthesis, serving as critical intermediates in the production of a vast array of pharmaceuticals, agrochemicals, and dyes.[1] Among these, N-alkylated anilines with sterically demanding substitution patterns on the aromatic ring, such as 2,4,6-trimethyl-N-propylaniline, are of particular interest. The bulky 2,4,6-trimethyl (mesityl) group provides a unique steric environment around the nitrogen atom, which can influence molecular conformation, receptor binding, and metabolic stability in drug candidates. Furthermore, this steric hindrance can be leveraged to control reactivity and selectivity in subsequent chemical transformations.

The synthesis of the precursor, 2,4,6-trimethylaniline (also known as mesidine), is typically achieved through the selective mononitration of mesitylene, followed by the reduction of the resulting nitro compound.[2][3] This well-established route provides a reliable source of the starting material for the N-propylation methods detailed herein.

This guide will focus on the two most practical and efficient methods for the N-propylation of 2,4,6-trimethylaniline:

-

Reductive Amination: A one-pot reaction involving the condensation of 2,4,6-trimethylaniline with propanal to form an imine, which is subsequently reduced in situ.

-

Direct N-Alkylation: The reaction of 2,4,6-trimethylaniline with a propyl halide, such as 1-bromopropane, typically in the presence of a base.

The choice between these methods will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates.

Method 1: Reductive Amination of 2,4,6-Trimethylaniline with Propanal

Reductive amination is a highly efficient and widely utilized method for the formation of C-N bonds.[4] This one-pot procedure combines the formation of an imine from an amine and a carbonyl compound with its immediate reduction to the corresponding amine. This approach is often preferred due to its high atom economy and the avoidance of isolating the potentially unstable imine intermediate.

Causality of Experimental Choices and Mechanistic Overview

The reaction proceeds in two key steps. First, the nucleophilic nitrogen of 2,4,6-trimethylaniline attacks the electrophilic carbonyl carbon of propanal. This is followed by dehydration to form a Schiff base (iminium ion). The steric hindrance from the two ortho-methyl groups on the aniline ring can slow this step, and therefore, slightly elevated temperatures or the use of a mild acid catalyst can be beneficial to facilitate the initial condensation.[4]

In the second step, a reducing agent, selectively reduces the iminium ion to the desired secondary amine. Sodium borohydride is a suitable reducing agent for this transformation as it is mild enough not to reduce the starting aldehyde significantly, especially when the reaction is pH-controlled.

Diagram of the Reductive Amination Workflow

Caption: Workflow for the reductive amination synthesis.

Detailed Experimental Protocol: Reductive Amination

Materials:

-

2,4,6-Trimethylaniline (1.0 eq)

-

Propanal (1.2 eq)

-

Methanol (solvent)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Acetic acid (catalytic amount, optional)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or diethyl ether (for extraction)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trimethylaniline (1.0 eq) and dissolve it in methanol (approximately 0.2 M concentration).

-

Add propanal (1.2 eq) to the solution. If desired, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (1.5 eq) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add ethyl acetate or diethyl ether to the residue and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford pure 2,4,6-trimethyl-N-propylaniline.

Method 2: Direct N-Alkylation with 1-Bromopropane

Direct N-alkylation with alkyl halides is a classical and straightforward method for the synthesis of secondary amines. This Sₙ2 reaction involves the nucleophilic attack of the amine on the alkyl halide.

Causality of Experimental Choices and Mechanistic Overview

The reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom of 2,4,6-trimethylaniline attacks the electrophilic carbon of 1-bromopropane, displacing the bromide ion. A base is required to neutralize the hydrobromic acid that is formed, which would otherwise protonate the starting aniline and render it non-nucleophilic. A non-nucleophilic base such as potassium carbonate or triethylamine is typically used. The choice of solvent is also important; a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is often employed to facilitate the Sₙ2 reaction. The steric hindrance of the two ortho-methyl groups on the aniline can make this reaction sluggish, often requiring elevated temperatures to proceed at a reasonable rate.

Diagram of the N-Alkylation Mechanism

Caption: Mechanism of direct N-alkylation.

Detailed Experimental Protocol: Direct N-Alkylation

Materials:

-

2,4,6-Trimethylaniline (1.0 eq)

-

1-Bromopropane (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq) or Triethylamine (Et₃N) (1.5 eq)

-

Acetonitrile or Dimethylformamide (DMF) (solvent)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or diethyl ether (for extraction)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 2,4,6-trimethylaniline (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile or DMF (approximately 0.3 M concentration).

-

Add 1-bromopropane (1.1 eq) to the suspension.

-

Heat the reaction mixture to reflux (for acetonitrile) or to 80-100 °C (for DMF) and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

If DMF was used as the solvent, dilute the filtrate with a large volume of water and extract with ethyl acetate or diethyl ether (3 x). If acetonitrile was used, concentrate the filtrate under reduced pressure and then partition the residue between water and an organic solvent.

-

Combine the organic extracts and wash with water and then brine to remove any remaining DMF and salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 2,4,6-trimethyl-N-propylaniline.

Data Presentation and Product Characterization

To ensure the successful synthesis of 2,4,6-trimethyl-N-propylaniline, proper characterization of the final product is essential. The following table summarizes the expected physical and spectroscopic data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected ¹H NMR Chemical Shifts (CDCl₃, δ ppm) | Expected ¹³C NMR Chemical Shifts (CDCl₃, δ ppm) |

| 2,4,6-Trimethylaniline | C₉H₁₃N | 135.21 | Colorless to pale yellow liquid[3] | 6.75 (s, 2H, Ar-H), 3.40 (br s, 2H, NH₂), 2.19 (s, 6H, o-CH₃), 2.13 (s, 3H, p-CH₃)[5] | 141.9, 129.0, 127.8, 122.5, 20.4, 18.2 |

| 2,4,6-Trimethyl-N-propylaniline | C₁₂H₁₉N | 177.29 | Colorless to pale yellow oil[6] | ~6.8 (s, 2H, Ar-H), ~2.9 (t, 2H, N-CH₂), ~2.3 (s, 6H, o-CH₃), ~2.2 (s, 3H, p-CH₃), ~1.6 (sextet, 2H, CH₂), ~0.9 (t, 3H, CH₃) | ~145, ~132, ~129, ~128, ~50, ~23, ~21, ~19, ~11 |

Note: The NMR data for 2,4,6-trimethyl-N-propylaniline are predicted based on known values for similar structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Conclusion and Field-Proven Insights

Both reductive amination and direct N-alkylation are robust and reliable methods for the synthesis of 2,4,6-trimethyl-N-propylaniline.

-

Reductive amination is generally the preferred method for its higher efficiency, milder reaction conditions, and the avoidance of corrosive byproducts. The one-pot nature of this reaction also makes it more streamlined for laboratory-scale synthesis.

For drug development professionals, the choice of synthetic route may also be influenced by the need for GMP (Good Manufacturing Practice) compliance, where the generation of fewer byproducts and the use of less hazardous reagents in the reductive amination protocol would be advantageous.

Ultimately, the successful synthesis of 2,4,6-trimethyl-N-propylaniline is readily achievable by a competent organic chemist using either of the detailed methods. Careful execution of the experimental procedures and thorough purification and characterization will ensure a high-quality product suitable for further research and development.

References

-

Stewart, C. A., et al. (2024). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 455-460. [Link]

- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.).

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Properties and Synthesis of 2,4,6-Trimethylaniline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylaniline hydrochloride. Retrieved from [Link]

-

Reductive Amination. (2023, March 16). YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4,6-Trimethylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trimethylaniline. Retrieved from [Link]

-

Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (n.d.). Retrieved from [Link]

-

Taylor & Francis eBooks. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]

-

SYNTHESIS OF 2 4 6 TRIBROMOANILINE. (2022, April 25). YouTube. Retrieved from [Link]

-

Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024, November 9). Scientific Reports. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

- Google Patents. (n.d.). CN1800143A - 2,4,6-trimethylaniline synthesis method.

-

PubChem. (n.d.). N,2,6-trimethylaniline. Retrieved from [Link]

Sources

Spectroscopic data of 2,4,6-trimethyl-N-propylaniline (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4,6-trimethyl-N-propylaniline

Introduction: The Imperative of Structural Verification

In the realm of drug development and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a substituted aniline like 2,4,6-trimethyl-N-propylaniline (CAS No: 356532-68-8), a compound with potential applications as a synthetic intermediate, understanding its precise atomic arrangement and electronic environment is critical.[1][2] This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this secondary amine.

Molecular Profile: 2,4,6-trimethyl-N-propylaniline

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉N | [1][2][8] |

| Molecular Weight | 177.29 g/mol | [1][2][8] |

| CAS Number | 356532-68-8 | [1][2] |

| Canonical SMILES | CCCNC1=C(C)C=C(C)C=C1C | [1] |

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, we can deduce the connectivity and environment of each nucleus.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a detailed picture of the hydrogen atoms within the molecule. The introduction of the N-propyl group introduces distinct signals and splitting patterns not present in the parent 2,4,6-trimethylaniline.

Anticipated ¹H NMR Data (Predicted for CDCl₃ Solvent)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic Protons (2H) | ~6.80 | Singlet (s) | 2H | The two aromatic protons are chemically equivalent due to the molecule's symmetry, resulting in a single signal. |

| N-H Proton (1H) | ~3.5 - 4.5 | Broad Singlet (br s) | 1H | The N-H proton signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift is concentration-dependent. |

| Methylene Protons (-CH₂ -CH₂-CH₃) | ~2.95 | Triplet (t) | 2H | These protons are adjacent to the nitrogen atom, which deshields them, shifting them downfield. They are split by the adjacent methylene protons. |

| ortho-Methyl Protons (6H) | ~2.25 | Singlet (s) | 6H | The two methyl groups at the ortho positions (C2, C6) are equivalent and appear as a single, sharp peak. |

| para-Methyl Proton (3H) | ~2.20 | Singlet (s) | 3H | The methyl group at the para position (C4) gives a distinct singlet. |

| Methylene Protons (-CH₂-CH₂ -CH₃) | ~1.60 | Sextet | 2H | These protons are split by the two adjacent methylene protons and the three terminal methyl protons. |

| Terminal Methyl Protons (-CH₂-CH₂-CH₃ ) | ~0.95 | Triplet (t) | 3H | The terminal methyl group of the propyl chain is split by the adjacent methylene group. |

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon environments in the molecule.

Anticipated ¹³C NMR Data (Predicted for CDCl₃ Solvent)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic C-N | ~144.0 | The aromatic carbon directly bonded to the nitrogen is significantly deshielded. |

| Aromatic C-CH₃ (ortho) | ~130.0 | The carbons bearing the ortho-methyl groups. |

| Aromatic C-H | ~129.5 | The two equivalent methine carbons in the aromatic ring. |

| Aromatic C-CH₃ (para) | ~128.0 | The carbon bearing the para-methyl group. |

| Methylene (-CH₂ -CH₂-CH₃) | ~49.0 | The carbon adjacent to the nitrogen is deshielded. |

| Methylene (-CH₂-CH₂ -CH₃) | ~23.0 | The central carbon of the propyl chain. |

| ortho-Methyls | ~18.5 | The two equivalent ortho-methyl carbons. |

| para-Methyl | ~18.0 | The para-methyl carbon. |

| Terminal Methyl (-CH₂-CH₂-CH₃ ) | ~11.5 | The terminal methyl carbon of the propyl group is the most shielded. |

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is invaluable for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Anticipated IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Interpretation |

| ~3400 | N-H Stretch | Secondary Amine | The presence of a single, sharp to medium absorption band in this region is a hallmark of a secondary amine (R₂NH), distinguishing it from the two bands of a primary amine. |

| 3100-3000 | C-H Stretch | Aromatic | These absorptions are characteristic of C-H bonds on the benzene ring. |

| 2960-2850 | C-H Stretch | Aliphatic | Strong, sharp bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the propyl and methyl groups. |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring | These two bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring. |

| ~1200 | C-N Stretch | Aryl Amine | This band corresponds to the stretching vibration of the bond between the aromatic ring and the nitrogen atom. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Perform a background scan to capture the ambient spectrum (e.g., air, CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of neat 2,4,6-trimethyl-N-propylaniline liquid directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent to prevent cross-contamination.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.

Methodology: Electron Ionization (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. This "hard" ionization technique is excellent for structural elucidation.

Anticipated Mass Spectrum Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Rationale & Interpretation |

| 177 | [M]⁺ | Molecular Ion (M⁺): This peak corresponds to the intact molecule minus one electron, confirming the molecular weight of 177 g/mol . |

| 162 | [M - CH₃]⁺ | Loss of Methyl: Fragmentation involving the loss of a methyl radical from one of the ring substituents. |

| 148 | [M - C₂H₅]⁺ | α-Cleavage (Loss of Ethyl): This is a highly characteristic fragmentation for N-propyl amines. The bond between the first and second carbon of the propyl chain breaks, leading to the loss of an ethyl radical. This is often a major fragment. |

| 120 | [M - C₃H₇ - H]⁺ or [C₉H₁₂N]⁺ | Benzylic Cleavage: Loss of the entire propyl group followed by rearrangement. The fragment at m/z 120 is also the base peak for the parent compound, 2,4,6-trimethylaniline, after loss of a methyl group. |

Visualizing the Spectroscopic Process

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel compound.

Caption: Generalized workflow for spectroscopic structural elucidation.

Visualizing Molecular Structure and Fragmentation

The precise structure and its predicted fragmentation are key to interpretation.

Sources

- 1. appchemical.com [appchemical.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]

- 4. 2,4,6-Trimethylaniline(88-05-1) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2,4,6-Trimethylaniline(88-05-1) 13C NMR [m.chemicalbook.com]

- 7. 2,4,6-Trimethylaniline(88-05-1) IR Spectrum [m.chemicalbook.com]

- 8. scbt.com [scbt.com]

An In-Depth Technical Guide to the Solubility of 2,4,6-trimethyl-N-propylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4,6-trimethyl-N-propylaniline, a substituted aniline of interest in various chemical and pharmaceutical applications. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational principles of organic chemistry, data from analogous compounds, and established experimental methodologies to offer predictive insights and practical guidance. We will explore the molecular factors governing its solubility, provide qualitative solubility profiles in a range of organic solvents, and present a detailed, self-validating experimental protocol for researchers to precisely determine its solubility in their specific systems.

Introduction: Understanding 2,4,6-trimethyl-N-propylaniline

2,4,6-trimethyl-N-propylaniline is an aromatic amine with a molecular formula of C12H19N and a molecular weight of 177.29 g/mol .[1] Its structure, characterized by a tri-methylated aniline core with an N-propyl substituent, dictates its physicochemical properties and, consequently, its behavior in various solvent systems. The bulky trimethylphenyl group and the flexible propyl chain contribute to its predominantly nonpolar and hydrophobic nature. An understanding of its solubility is critical for a multitude of applications, including reaction chemistry, purification processes, formulation development, and materials science.

The solubility of a compound is fundamentally governed by the principle of "like dissolves like."[2] This means that nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents. The molecular structure of 2,4,6-trimethyl-N-propylaniline, with its significant hydrocarbon character, suggests a high affinity for organic solvents.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for 2,4,6-trimethyl-N-propylaniline is sparse, we can infer its properties from the closely related compound, 2,4,6-trimethylaniline.

| Property | 2,4,6-trimethylaniline (Analogue) | Predicted for 2,4,6-trimethyl-N-propylaniline |

| Molecular Formula | C9H13N[3] | C12H19N[1] |

| Molecular Weight | 135.21 g/mol [2][3] | 177.29 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[2][3] | Likely a clear to yellowish liquid |

| Water Solubility | Insoluble/Immiscible[3][4][5][6] | Expected to be very low to insoluble |

| Organic Solvent Solubility | Soluble in ethanol, ether, acetone, chloroform[2][3][4][6] | Expected to be soluble in a wide range of organic solvents |

| pKa | 4.38[3][4] | Similar basicity to other tertiary anilines |

The addition of the N-propyl group to the 2,4,6-trimethylaniline structure further increases the molecule's nonpolar surface area, which is expected to enhance its solubility in nonpolar organic solvents and decrease its already limited solubility in polar solvents like water.

Qualitative Solubility Predictions:

-

High Solubility: Expected in nonpolar and moderately polar aprotic solvents such as hexane, toluene, diethyl ether, chloroform, and acetone. The large, nonpolar character of the molecule will readily interact with these solvents through van der Waals forces.

-

Moderate to High Solubility: Expected in polar aprotic solvents like tetrahydrofuran (THF) and ethyl acetate.

-

Lower Solubility: Expected in polar protic solvents such as ethanol and methanol, although still likely to be soluble to a significant extent.[7] The presence of the nitrogen lone pair allows for some hydrogen bond accepting capability, but the bulky alkyl groups will sterically hinder this interaction.

-

Very Low to Insoluble: Expected in water. The molecule's large hydrophobic structure will prevent it from effectively disrupting the strong hydrogen bonding network of water.[2][3]

Factors Influencing Solubility: A Deeper Dive

The solubility of 2,4,6-trimethyl-N-propylaniline is a multifactorial phenomenon. Understanding these factors provides a predictive framework for solvent selection and optimization.

Figure 1: Key factors influencing the solubility of 2,4,6-trimethyl-N-propylaniline.

Causality in Experimental Choices:

-

Solvent Polarity: The primary determinant of solubility. A range of solvents with varying polarities should be tested to establish a comprehensive solubility profile.

-

Hydrogen Bonding: The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor.[8] Solvents that are hydrogen bond donors (e.g., alcohols) may exhibit different solubility characteristics compared to those that are not (e.g., alkanes).

-

Temperature: For most organic compounds, solubility increases with temperature.[2][8] This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent.

-

pH: In acidic solutions, the amine group can be protonated to form a salt.[9] These ammonium salts are generally more soluble in polar solvents, including water, than the free base.

Experimental Protocol for Solubility Determination

This protocol outlines a reliable method for determining the solubility of 2,4,6-trimethyl-N-propylaniline in a given organic solvent at a specific temperature.

Materials and Equipment:

-

2,4,6-trimethyl-N-propylaniline (of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Syringe filters (0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Figure 2: Experimental workflow for determining solubility.

Step-by-Step Methodology:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of 2,4,6-trimethyl-N-propylaniline to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Rationale: Starting with a supersaturated solution ensures that the system will reach equilibrium from a state of saturation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Rationale: This step is crucial for obtaining a thermodynamically stable solubility value. The time required for equilibration may vary depending on the solvent and solute.

-

-

Sampling and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.

-

Rationale: Filtration removes any undissolved microparticles, ensuring that only the dissolved solute is analyzed.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

Prepare a series of standard solutions of 2,4,6-trimethyl-N-propylaniline of known concentrations and generate a calibration curve.

-

Analyze both the standard solutions and the diluted sample using the chosen analytical method.

-

Rationale: A calibration curve provides a reliable means of quantifying the concentration of the solute in the unknown sample.

-

-

Calculation of Solubility:

-

Determine the concentration of 2,4,6-trimethyl-N-propylaniline in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

The resulting value is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Safety and Handling

Substituted anilines should be handled with care. While a specific safety data sheet for 2,4,6-trimethyl-N-propylaniline is not widely available, data for the closely related 2,4,6-trimethylaniline indicates potential hazards.

-

Hazards: Harmful if swallowed or in contact with skin.[10][11] May cause cancer.[12] Fatal if inhaled.[10][11] Causes skin and serious eye irritation.[10][11]

-

Precautions: Always work in a well-ventilated area or a fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][12] Avoid inhalation of vapors and contact with skin and eyes.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from oxidizing agents.[14]

Conclusion

2,4,6-trimethyl-N-propylaniline is predicted to be a nonpolar compound with high solubility in a wide range of organic solvents and very limited solubility in water. The principles of "like dissolves like," hydrogen bonding capabilities, and steric hindrance are key to understanding its solubility profile. For drug development and chemical synthesis applications, a thorough experimental determination of solubility in relevant solvent systems is essential. The protocol provided in this guide offers a robust and reliable method for obtaining accurate and reproducible solubility data.

References

- Vertex AI Search. (n.d.). 3-methylaniline - Solubility of Things.

- Santa Cruz Biotechnology. (n.d.). 2,4,6-Trimethyl-N-propylaniline.

- Vertex AI Search. (n.d.). 2,4,6-Trimethylaniline - Solubility of Things.

- Safety data sheet. (2022, October 25).

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Properties and Synthesis of 2,4,6-Trimethylaniline.

- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.

- ResearchGate. (n.d.). Properties (solubility, colour, homogeneity and adhesion) of substituted polyanilines.

- Safety Data Sheet. (2025, December 19). 2,4,6-Trimethylaniline.

- Maczynski, A., et al. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4. AIP Publishing.

- MSDS of 2,4,6-Trimethylaniline. (2020, October 21).

- Quora. (2018, March 30). Are amines soluble in organic solvents?

- ChemicalBook. (n.d.). 2,4,6-Trimethylaniline.

- BenchChem. (2025). Perylen-1-amine Solubility in Organic Solvents: A Technical Guide.

- Santa Cruz Biotechnology. (n.d.). 2,4,6-Trimethylaniline Material Safety Data Sheet.

- PubChem. (n.d.). 2,4,6-Trimethylaniline.

- Chemistry LibreTexts. (2024, March 23). Structure and Properties of Amines.

- Chongqing Chemdad Co., Ltd. (n.d.). 2,4,6-Trimethylaniline.

Sources

- 1. scbt.com [scbt.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,4,6-Trimethylaniline | 88-05-1 [chemicalbook.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4,6-Trimethylaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. quora.com [quora.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. capotchem.cn [capotchem.cn]

- 12. bg.cpachem.com [bg.cpachem.com]

- 13. fishersci.com [fishersci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Health and Safety of 2,4,6-trimethyl-N-propylaniline

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Author's Foreword: The safe and responsible handling of chemical compounds is the bedrock of innovative research. This guide is intended to provide a comprehensive health and safety framework for 2,4,6-trimethyl-N-propylaniline. It is critical to note that specific toxicological data for 2,4,6-trimethyl-N-propylaniline is not extensively available in current literature. Therefore, this document employs a scientifically accepted read-across approach, leveraging the robust safety and toxicology data of its parent compound, 2,4,6-trimethylaniline (CAS No. 88-05-1) , a close structural analog. While this provides a strong basis for risk assessment, the addition of the N-propyl group may alter the compound's physicochemical properties, absorption, metabolism, and overall toxicological profile. All handling and safety protocols should be implemented with the understanding that the true hazard profile may vary. This guide is a starting point for a thorough, lab-specific risk assessment, not a replacement for it.

Section 1: Chemical Identity and Hazard Profile

2,4,6-trimethyl-N-propylaniline belongs to the aromatic amine chemical class. Aromatic amines as a group are known for their potential to cause a range of adverse health effects, and as such, should always be handled with a high degree of caution.[1]

The primary hazards associated with the parent compound, 2,4,6-trimethylaniline, and therefore presumed for 2,4,6-trimethyl-N-propylaniline, are significant. The substance is classified as Fatal if inhaled , Harmful if swallowed , and Harmful in contact with skin .[2][3] It is also known to cause serious skin and eye irritation.[2][3]

One of the most significant acute risks associated with aromatic amines is methemoglobinemia .[4][5] Absorption into the body, whether through inhalation, ingestion, or skin contact, can lead to the oxidation of iron in hemoglobin, rendering it unable to transport oxygen effectively.[5] This condition can cause cyanosis (a blueish tint to the skin and lips), headache, dizziness, and in severe cases, respiratory depression and death.[5] The onset of symptoms may be delayed for several hours post-exposure.[6]

Chronic exposure to related aromatic amines has been linked to cumulative effects, including potential damage to the spleen, liver, and blood-forming systems.[5][7] Furthermore, 2,4,6-trimethylaniline is suspected of causing cancer, a classification that warrants stringent exposure controls to minimize long-term risk.[2][6]

Table 1: Physicochemical and Toxicological Data (Surrogate: 2,4,6-trimethylaniline)

| Property | Value | Reference(s) |

| Chemical Formula | C9H13N (Surrogate) | [2] |

| Molecular Weight | 135.21 g/mol (Surrogate) | [3] |

| Appearance | Rose-coloured or clear yellow to brown liquid | [4][8] |

| Odor | Amine-like | [4] |

| Boiling Point | 233 °C (451 °F) | [1] |

| Melting Point | -4.9 °C (23.2 °F) | [1] |

| Oral LD50 (Rat) | 743 mg/kg | [6][9] |

| Dermal LD50 | 1100 mg/kg | [9] |

| Inhalation LC50 (Mouse) | 290 mg/m³ (2 h) | [9] |

| GHS Hazard Statements | H302, H312, H315, H319, H330, H351, H373 | [2] |

Section 2: The Logic of Exposure Control: A Multi-Layered Defense

The core principle of chemical safety is minimizing exposure. For a compound with the hazard profile of 2,4,6-trimethyl-N-propylaniline, a multi-layered approach is not just recommended; it is essential. This involves a hierarchy of controls, from engineering solutions to personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Reliance on PPE alone is a flawed strategy. The primary goal is to contain the chemical at its source.

-

Fume Hoods: All work, including weighing, dispensing, and reactions, must be conducted within a certified chemical fume hood.[10] This is non-negotiable. The causality is simple: a fume hood provides constant negative pressure, ensuring that any vapors or aerosols are drawn away from the user's breathing zone.

-

Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions that may escape primary containment. Local exhaust ventilation at the site of chemical release is a superior strategy.[11]

Personal Protective Equipment (PPE): The Last Barrier

PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed.

-

Hand Protection: Standard nitrile gloves may not offer sufficient protection for prolonged contact. It is crucial to select gloves with a tested resistance to aromatic amines. When prolonged or repeated contact is anticipated, a glove with a high protection class (breakthrough time > 240 minutes) is recommended. Always inspect gloves before use and practice proper removal techniques to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[4]

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[2] However, given the severity of potential eye irritation and the risk of splashes, chemical goggles are a more prudent choice.[4] When there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[9]

-

Skin and Body Protection: A lab coat is mandatory. For procedures with a higher risk of spills, chemically resistant aprons or coveralls should be considered. Do not allow contaminated clothing to remain in contact with the skin.[4] All contaminated work clothes should be laundered by a professional service informed of the hazards.[11]

-

Respiratory Protection: If engineering controls fail or during certain high-risk procedures (e.g., cleaning up a large spill), respiratory protection is necessary. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate.[9] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.

Section 3: Protocols for Safe Handling and Emergency Response

Procedural diligence is key to mitigating risk. The following sections outline standardized workflows for handling and emergencies.

Experimental Protocol: Safe Handling and Dispensing in a Research Setting

This protocol is designed as a self-validating system, where each step reinforces the safety of the next.

-

Pre-Handling Verification:

-

Confirm the fume hood has a current certification and is functioning correctly (check airflow monitor).

-

Assemble all necessary equipment (glassware, syringes, absorbent pads) and PPE before bringing the chemical into the hood.

-

Ensure an eyewash station and safety shower are accessible and unobstructed.[10][11]

-

-

Chemical Dispensing:

-

Don all required PPE: chemical goggles, appropriate gloves, and a lab coat.

-

Place an absorbent, plastic-backed pad on the floor of the fume hood to contain minor drips.

-

When handling the primary container, keep it within a secondary container (e.g., a beaker or plastic tub) to prevent spills from spreading.

-

Use a syringe or cannula for liquid transfers to minimize exposure to vapors. Avoid pouring directly from large containers.

-

Work with the smallest quantity of the substance necessary for the experiment.

-

-

Post-Handling Procedures:

Emergency Procedures: A Validated Response Plan

Rapid and correct response during an emergency can significantly reduce the severity of an exposure.

-

Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin area with copious amounts of water for at least 15 minutes.[12] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with lukewarm, gently flowing water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, trained personnel should provide artificial respiration, using a barrier device. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

-

Accidental Release: Evacuate non-essential personnel from the area.[11] Remove all ignition sources.[4] For a small spill, absorb with an inert material (e.g., sand, vermiculite), place in a sealed container, and dispose of as hazardous waste.[2][11] Do not allow the spill to enter drains.

Fire Fighting Measures

2,4,6-trimethylaniline is a combustible liquid.[11]

-

Suitable Extinguishing Media: Use dry chemical, CO2, water spray, or alcohol-resistant foam.[2][11]

-

Hazardous Combustion Products: Fire will produce poisonous gases, including toxic nitrogen oxides (NOx) and carbon monoxide (CO).[4][11]

-

Instructions for Firefighters: Wear full protective clothing and a self-contained breathing apparatus (SCBA).[4] Isolate the area and consider evacuation if large containers are involved.[4][12]

Section 4: Risk Assessment and Workflow Visualization

A systematic approach to risk assessment is crucial before any new experiment involving a hazardous chemical. The following workflow illustrates this process.

Caption: A workflow for systematic chemical risk assessment.

References

-

New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: 2,4,6-TRIMETHYL ANILINE. Retrieved from [Link]

-

Molbase. (2020). MSDS of 2,4,6-Trimethylaniline. Retrieved from [Link]

-

LookChem. (n.d.). Safety Data Sheet for 2,4,6-Trimethyl-N-methylaniline. Retrieved from [Link]

-

OEHHA. (2011). Chemical for CIC Consultation: 2,4,6-Trimethylaniline and Its Salts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels. Retrieved from [Link]

-

HBM4EU. (2022). Substance report: Anilines. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]

Sources

- 1. hbm4eu.eu [hbm4eu.eu]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. capotchem.cn [capotchem.cn]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. bg.cpachem.com [bg.cpachem.com]

- 7. fishersci.com [fishersci.com]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

- 12. ANILINE, 2,4,6-TRIMETHYL- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Applications of Sterically Hindered Anilines

Abstract

Sterically hindered anilines, aromatic amines featuring bulky substituents ortho to the amino group, represent a class of molecules with profound implications across the chemical sciences. Their unique structural attributes impart controlled reactivity and stability, making them invaluable in modern chemical synthesis. This in-depth technical guide explores the fundamental principles, synthesis, and diverse applications of these versatile building blocks. We will delve into their pivotal role in catalysis, the development of advanced polymers, and their emerging significance in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of sterically hindered anilines to drive innovation in their respective fields.

The Principle of Steric Hindrance in Anilines: A Paradigm of Controlled Reactivity

The defining characteristic of a sterically hindered aniline is the presence of bulky functional groups, typically alkyl or aryl moieties, at one or both positions ortho to the amine (-NH₂) group on the aromatic ring. This steric bulk fundamentally alters the molecule's electronic and physical properties compared to unsubstituted aniline.

The primary consequence of this steric congestion is the kinetic stabilization of the nitrogen atom. The bulky ortho substituents physically obstruct the approach of reactants to the nitrogen lone pair and the aromatic ring, thereby modulating the aniline's nucleophilicity and basicity. For instance, 2,6-diisopropylaniline exhibits weaker basicity than aniline due to the steric hindrance caused by the two isopropyl groups.[1] This controlled reactivity is not a limitation but rather a key feature that enables highly selective chemical transformations.

Furthermore, this steric shielding plays a crucial role in preventing undesirable side reactions, such as dimerization or polymerization, which can be prevalent with less hindered anilines.[2] This allows for the isolation of monomeric species that are valuable in a variety of synthetic applications.[2]

Synthetic Strategies for Accessing Sterically Hindered Anilines

The synthesis of sterically hindered anilines has been a significant challenge in organic chemistry.[3] However, several effective methods have been developed to access these valuable compounds.

Catalytic Amination of Aryl Boronic Esters

A practical and versatile method for synthesizing sterically hindered anilines involves the copper-catalyzed amination of aryl and heteroaryl boronic esters.[3][4][5][6][7] This approach is notable for its mild reaction conditions and tolerance of a wide range of functional groups, including esters, aldehydes, ketones, and nitriles.[3][4][5][6] The catalyst is typically prepared in situ from commercially available and air-stable copper(I) triflate and a diphosphine ligand.[3][4][5][6]

Experimental Protocol: Copper-Catalyzed Synthesis of a Sterically Hindered Aniline

-

To an oven-dried Schlenk tube, add CuOTf·1/2C₆H₆ (2.5 mol%), a suitable diphosphine ligand (e.g., Xantphos, 3.5 mol%), and CsF (3 equivalents).

-

Purge the tube with argon.

-

Add the aryl boronic ester (1.2 equivalents) and the aminating agent (e.g., i-Pr₂NOBz, 1.0 equivalent) dissolved in an appropriate solvent (e.g., THF).

-

Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain the desired sterically hindered aniline.

One-Pot Synthesis from Aryllithium Species

Another efficient route involves the one-pot synthesis from sterically demanding aryllithium compounds using trimethylsilyl azide.[8] This method introduces the amine functionality and can be used to prepare highly hindered anilines. The reaction proceeds through a silyltriazene intermediate, which upon reaction with methanol, eliminates dinitrogen to yield the target aniline.[8]

Applications in Catalysis: Ligands for Enhanced Stability and Selectivity

A significant application of sterically hindered anilines is in the design of bulky ligands for coordination chemistry and homogeneous catalysis.[9][10] These ligands are crucial for the kinetic stabilization of reactive metal centers, preventing ligand exchange and oxidation.[10]

N-Heterocyclic Carbene (NHC) Precursors

Sterically hindered anilines, such as 2,6-diisopropylaniline, are key precursors for the synthesis of N-heterocyclic carbenes (NHCs).[10] NHCs are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry, particularly in catalysis. The bulky substituents derived from the aniline impart thermal stability and influence the catalytic activity and selectivity of the resulting metal-NHC complexes.

β-Diketiminate and Diiminopyridine Ligands

The condensation of sterically hindered anilines with β-diketones or diacetylpyridine yields β-diketiminate (NacNac) and diiminopyridine ligands, respectively.[9] These ligands form stable complexes with a wide range of metals and are employed in various catalytic transformations, including olefin polymerization.

Schrock Carbenes for Olefin Metathesis

Transition metal imido complexes derived from 2,6-diisopropylaniline are components of Schrock carbenes, which are highly active catalysts for olefin metathesis.[9] The bulky imido ligand plays a crucial role in stabilizing the high oxidation state of the metal center (e.g., molybdenum or tungsten) and modulating the catalyst's reactivity.

Polymer Science: Monomers for Advanced Materials

The unique properties of sterically hindered anilines make them attractive monomers for the synthesis of novel polymers with tailored characteristics.

Soluble and Processable Polyanilines

Polyaniline (PANI) is a well-known conducting polymer, but its application is often limited by poor solubility.[11] The introduction of bulky substituents on the aniline monomer, derived from sterically hindered anilines, can disrupt the polymer chain packing, leading to enhanced solubility in common organic solvents.[11][12][13] This improved processability allows for the fabrication of thin films for applications such as chemical sensors.[11][12][13]

Workflow for Synthesis and Characterization of Substituted Polyaniline

Caption: Mitigation of aniline toxicity through steric hindrance.

Intermediates in Pharmaceutical Synthesis

Sterically hindered anilines serve as important intermediates in the synthesis of various pharmaceuticals. For example, 2,6-diisopropylaniline is a key intermediate in the production of certain antihypertensive drugs. Their controlled reactivity allows for their incorporation into complex molecular architectures with high precision.

Diverse Applications in Chemical Synthesis

Beyond the major fields highlighted above, sterically hindered anilines find utility in a broad range of chemical applications.

Agrochemicals

2,6-Diisopropylaniline is a crucial intermediate in the synthesis of various agrochemicals, including herbicides, acaricides, and fungicides. [1][14][15]Its unique structure is leveraged to create more effective and targeted crop protection solutions. [15]

Dyes and Pigments

The chemical properties of sterically hindered anilines contribute to the stability and vibrancy of certain dyes and pigments, making them valuable in the textile and printing industries. [14][15]

Antioxidants and Stabilizers

Due to their steric hindrance, which can prevent unwanted reactions, some sterically hindered anilines are used in the production of antioxidants and stabilizers for materials such as plastics. [14][16] Table 1: Summary of Key Applications of Sterically Hindered Anilines

| Application Area | Specific Use | Key Sterically Hindered Aniline Example(s) | Rationale for Use |

| Catalysis | Ligand precursors (NHCs, NacNac) | 2,6-Diisopropylaniline | Provides steric bulk for catalyst stability and selectivity. [9][10] |

| Polymer Science | Monomers for soluble conducting polymers | Substituted anilines | Improves solubility and processability of polyanilines. [11] |

| Medicinal Chemistry | Safer drug scaffolds, synthetic intermediates | Isosteres of common anilines, 2,6-Diisopropylaniline | Mitigates metabolic toxicity, serves as a key building block. [17] |

| Agrochemicals | Intermediates for pesticides and herbicides | 2,6-Diisopropylaniline | Forms the core structure of active ingredients. [1][15] |

| Materials Science | Dyes, pigments, antioxidants | 2,6-Diisopropylaniline | Enhances stability and performance of materials. [14][15] |

Conclusion

Sterically hindered anilines are far more than simple structural curiosities. The strategic placement of bulky substituents around the aniline core unlocks a realm of possibilities for chemists across various disciplines. From creating highly selective and stable catalysts to developing novel polymers with enhanced properties and designing safer pharmaceuticals, the applications of these molecules are both broad and impactful. As synthetic methodologies continue to advance, providing even greater access to a wider array of sterically hindered anilines, their role in addressing contemporary scientific challenges is set to expand even further. The principles of steric control demonstrated by this class of compounds will undoubtedly continue to inspire the design of new molecules with precisely tailored functions.

References

- Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing.

- Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing. (2015-06-03).

- Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing. (2015-06-03).

- What are the properties, uses, and synthesis of 2,6-Diisopropylaniline? FAQ - Guidechem.

- ChemInform Abstract: Practical Catalytic Method for Synthesis of Sterically Hindered Anilines.

- A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketimin

- 2,6-Diisopropylaniline. Wikipedia.

- 2,6-Diisopropylaniline | 24544-04-5. ChemicalBook. (2025-11-25).

- The Essential Role of 2,6-Diisopropylaniline in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- Application Notes and Protocols: The Role of Sterically Hindered Anilines in Specialty Chemical Development. Benchchem.

- A method for preparing 2, 6-diisopropylaniline and device.

- Polymerization of new aniline derivatives: synthesis, characterization and applic

- Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications (RSC Publishing). (2020-01-21). DOI:10.1039/C9CC09497K.

- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. (2021-06-14).

- (PDF) Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors.

- Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC - NIH. (2020-02-25).

- Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes.

- Practical catalytic method for synthesis of sterically hindered anilines. PubMed. (2015-07-14).

- Designing a safer building block for drug discovery by harnessing visible light. University of Michigan News. (2018-11-21).

Sources

- 1. Page loading... [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Practical catalytic method for synthesis of sterically hindered anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]

- 10. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]

- 11. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. CN102701993B - A method for preparing 2, 6-diisopropylaniline and device - Google Patents [patents.google.com]

- 15. nbinno.com [nbinno.com]

- 16. 2,6-Diisopropylaniline | 24544-04-5 [chemicalbook.com]

- 17. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

Electronic effects of N-alkylation on trimethylaniline

An In-Depth Technical Guide to the Electronic Effects of N-Alkylation on Trimethylaniline and its Precursors

Abstract

N-alkylation of the amino group in aniline derivatives is a fundamental strategy in medicinal chemistry and materials science for modulating molecular properties. This in-depth technical guide provides a comprehensive analysis of the electronic and steric effects of N-alkylation on the aniline core, with a focus on the progression from aniline to N,N,N-trimethylanilinium salts. We will explore the nuanced interplay of inductive effects, steric hindrance, and solvation on the basicity (pKa) and nucleophilicity of these compounds. Furthermore, this guide will detail the spectroscopic signatures (NMR, UV-Vis) that arise from these structural modifications and provide validated, step-by-step experimental protocols for the synthesis and characterization of N-alkylated anilines. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships in this important class of molecules.

Introduction: The Significance of N-Alkylation in Aniline Scaffolds

Aniline and its derivatives are foundational building blocks in the development of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The nitrogen atom of the amino group serves as a primary site for chemical modification, with N-alkylation being a key strategy to fine-tune the molecule's physicochemical and biological properties. The sequential substitution of the hydrogen atoms on the aniline nitrogen with alkyl groups profoundly alters the electronic and steric environment of the molecule, leading to predictable yet complex shifts in basicity, nucleophilicity, lipophilicity, and solubility.[1] A thorough understanding of these effects is paramount for the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles.

This guide will dissect the electronic consequences of N-alkylation, from the introduction of a single methyl group to the formation of a quaternary ammonium salt. We will examine how these modifications influence the availability of the nitrogen lone pair for protonation and nucleophilic attack, and how these changes are reflected in their spectroscopic and reactive properties.

The Dichotomy of Electronic and Steric Effects on Basicity (pKa)

The basicity of an aniline, quantified by the pKa of its conjugate acid, is a critical parameter that governs its degree of ionization at physiological pH, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. N-alkylation introduces a complex interplay of three key factors that determine the overall basicity: the inductive effect, solvation effects, and steric hindrance.[1]

Inductive Effect vs. Solvation: A Delicate Balance

Alkyl groups are electron-donating by nature, and their introduction to the nitrogen atom increases the electron density on the nitrogen, making it a stronger base (higher pKa).[1] For instance, the pKa of N-methylaniline's conjugate acid is slightly higher than that of aniline's conjugate acid, indicating an increase in basicity.[2]

However, this trend is not always linear with increasing alkylation, primarily due to the influence of solvation. The conjugate acid of a primary amine (R-NH3+) can be effectively stabilized by hydrogen bonding with water through its three acidic protons. Secondary (R2-NH2+) and tertiary (R3-NH+) ammonium ions have fewer hydrogen atoms available for this stabilizing interaction, which can counteract the inductive effect and decrease basicity as alkylation increases.[1]

Steric Hindrance: A Twist in the Tale

The introduction of bulky alkyl groups can introduce significant steric strain. This strain can manifest in two ways to decrease basicity:

-

Direct Steric Hindrance to Protonation: Bulky alkyl groups can physically obstruct the approach of a proton to the nitrogen's lone pair, making protonation less favorable.[1]

-

Disruption of Aromaticity and Hybridization: In aniline, the nitrogen lone pair is partially delocalized into the benzene ring, which contributes to its relatively low basicity compared to aliphatic amines. For this delocalization to be effective, the nitrogen atom adopts a more sp2-like, planar geometry. Increasing the size and number of alkyl groups on the nitrogen can force the amino group out of planarity, leading to a more sp3-hybridized, pyramidal nitrogen.[3][4] This disruption of conjugation can, in some cases, increase basicity by localizing the lone pair on the nitrogen, but the steric hindrance to protonation often dominates.

The following diagram illustrates the interplay of these effects on the basicity of N-alkylated anilines.

Caption: Interplay of factors governing the basicity of N-alkylanilines.

Quantitative Comparison of pKa Values

The following table summarizes the pKb values for aniline and its N-methylated derivatives, along with the calculated pKa values of their conjugate acids (pKa + pKb = 14).

| Compound | pKb[5] | pKa (Conjugate Acid) |